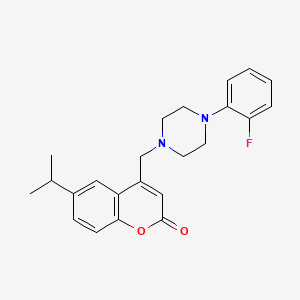
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It has been found to be more selective to ENT2 than to ENT1 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction .科学的研究の応用
Synthesis and Structural Analysis
Fe-catalyzed Synthesis : Flunarizine, a drug structurally similar to the query compound, has been synthesized through Fe-catalyzed methods, demonstrating the application of metal-catalyzed reactions in obtaining complex molecular structures. The synthesis process highlights the versatility of metal catalysts in regioselective amination, leading to the efficient production of pharmaceutical compounds (Shakhmaev, Sunagatullina, & Zorin, 2016).
Crystal Structure Analysis : The crystal structures of flunarizine derivatives provide insights into the molecular conformations and intermolecular interactions. These studies are crucial for understanding the compound's behavior in solid state, which is essential for drug formulation and development. Detailed analysis of hydrogen bonding patterns and molecular geometry has been conducted, furthering the understanding of its chemical properties (Kavitha et al., 2013).
Biological Activities
Anti-proliferative Activities : Research on pyrimidine-piperazine-chromene and -quinoline conjugates, which share a structural motif with the query compound, has shown significant anti-proliferative activities against human breast cancer cell lines. These findings indicate the potential of such compounds in cancer therapy, with molecular docking studies providing insights into their mode of action at the molecular level (Parveen et al., 2017).
Antibacterial Activity : Novel derivatives incorporating the piperazine ring have been synthesized and tested for their antibacterial activity against various human pathogenic strains. The presence of specific substituents, like the 4-fluorophenyl moiety, enhances the compound's inhibitory activity, showcasing the importance of structural modifications in developing new antimicrobial agents (Nagaraj et al., 2019).
作用機序
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound inhibits the transport of nucleosides through both ENT1 and ENT2 in a concentration-dependent manner . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . In addition, it influences adenosine-related functions by regulating extracellular adenosine levels in the vicinity of its receptors .
Pharmacokinetics
Its irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect
Result of Action
The compound’s action results in the inhibition of uridine and adenosine transport through ENT1 and ENT2 . This could potentially disrupt nucleotide synthesis and chemotherapy, as well as the regulation of adenosine function .
Action Environment
将来の方向性
生化学分析
Biochemical Properties
The compound is known to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It has been demonstrated that 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Cellular Effects
In cellular models, the compound has been shown to inhibit [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner . The compound does not affect cell viability, protein expression, and internalization of ENT1 and ENT2 .
Molecular Mechanism
The compound exerts its effects at the molecular level by reducing the Vmax of [3H]uridine transport in ENT1 and ENT2 without affecting Km . This suggests that 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one inhibits ENTs in an irreversible and non-competitive manner .
Temporal Effects in Laboratory Settings
The inhibitory effect of the compound could not be washed out, indicating its long-term effects on cellular function . More detailed studies are needed to understand the stability, degradation, and long-term effects of this compound in in vitro or in vivo studies.
特性
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-propan-2-ylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O2/c1-16(2)17-7-8-22-19(13-17)18(14-23(27)28-22)15-25-9-11-26(12-10-25)21-6-4-3-5-20(21)24/h3-8,13-14,16H,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXETXFCDJMPVRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


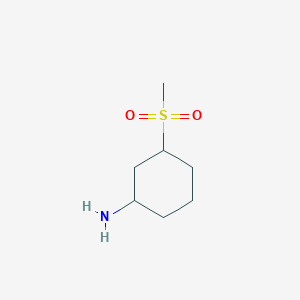

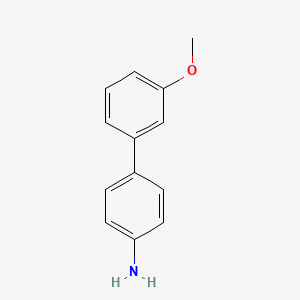
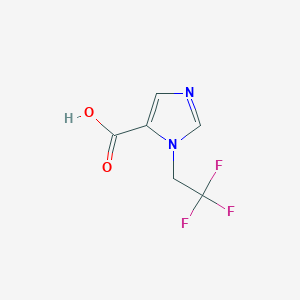
![2-[(4-fluorophenyl)sulfonyl-(2-pyridinyl)amino]-N-phenylacetamide](/img/structure/B2800813.png)
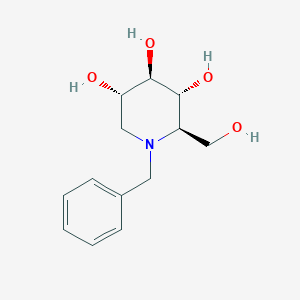
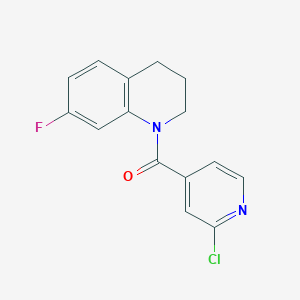
![2-[2-[4-[3-(2,6-Dimethoxyphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2800816.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2800818.png)
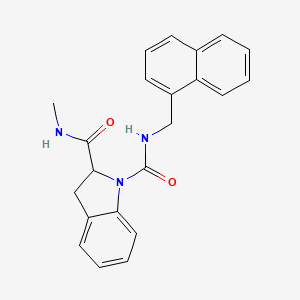
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2800822.png)
![2-(1H-indol-3-yl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide](/img/structure/B2800823.png)
![2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2800825.png)